Cas no 2248390-48-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate structure
2248390-48-7 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
CAS番号:2248390-48-7
MF:C15H9N3O5S
メガワット:343.314061880112
CID:6197885
PubChem ID:165719372

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-6516180
    • 2248390-48-7
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
    • インチ: 1S/C15H9N3O5S/c19-11-10(7-16-15-17(11)5-6-24-15)14(22)23-18-12(20)8-3-1-2-4-9(8)13(18)21/h1-4,7H,5-6H2
    • InChIKey: KQMIETPJNPYPQG-UHFFFAOYSA-N
    • ほほえんだ: S1C2=NC=C(C(=O)ON3C(C4C=CC=CC=4C3=O)=O)C(N2CC1)=O

計算された属性

  • せいみつぶんしりょう: 343.02629157g/mol
  • どういたいしつりょう: 343.02629157g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 692
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 122Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6516180-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
2248390-48-7 95.0%
1.0g
$699.0 2025-03-14
Enamine
EN300-6516180-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
2248390-48-7 95.0%
5.0g
$2028.0 2025-03-14
Enamine
EN300-6516180-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
2248390-48-7 95.0%
0.1g
$615.0 2025-03-14
Enamine
EN300-6516180-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
2248390-48-7 95.0%
0.25g
$642.0 2025-03-14
Enamine
EN300-6516180-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
2248390-48-7 95.0%
0.5g
$671.0 2025-03-14
Enamine
EN300-6516180-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
2248390-48-7 95.0%
0.05g
$587.0 2025-03-14
Enamine
EN300-6516180-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
2248390-48-7 95.0%
10.0g
$3007.0 2025-03-14
Enamine
EN300-6516180-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
2248390-48-7 95.0%
2.5g
$1370.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylateに関する追加情報

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS No. 2248390-48-7)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a highly sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit remarkable structural complexity and functional diversity, making it a promising candidate for further exploration in drug discovery and therapeutic development. The chemical structure of this molecule is characterized by the presence of multiple fused rings and functional groups, which contribute to its unique reactivity and biological potential.

The CAS number 2248390-48-7 serves as a unique identifier for this compound, ensuring precise referencing in scientific literature and patents. This numbering system is maintained by the Chemical Abstracts Service (CAS), a division of the American Chemical Society, and is widely recognized in the global chemical community. The CAS number facilitates accurate database searches and ensures that researchers across different institutions and disciplines can reliably access and verify information related to this compound.

One of the most compelling aspects of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is its potential application in the development of novel therapeutic agents. The compound's structural framework incorporates elements from two distinct pharmacophoric classes: isoindole and thiazolo[3,2-a]pyrimidine. These heterocyclic systems are well-documented for their role in modulating various biological pathways, including those involved in inflammation, cancer cell proliferation, and microbial resistance.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of this compound with greater accuracy. By leveraging high-throughput virtual screening techniques, scientists have identified several potential binding pockets within target proteins that could be modulated by 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. These predictions have been validated through experimental studies conducted in vitro and in vivo.

The isoindol moiety within the molecule is particularly noteworthy due to its presence in several bioactive natural products and synthetic drugs. This scaffold has been extensively studied for its ability to interact with biological macromolecules such as enzymes and receptors. The 5-oxy group on the thiazolo[3,2-a]pyrimidine ring further enhances the compound's potential as a pharmacological agent by contributing to its hydrogen bonding capacity and electronic properties.

In the context of current research trends, [1] recent studies have highlighted the importance of heterocyclic compounds in addressing emerging challenges in medicine. For instance, [2] derivatives of thiazolo[3,2-a]pyrimidine have been explored for their antiviral properties, [3] while isoindole-based compounds have shown promise in treating neurological disorders. The combination of these two pharmacophoric units in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-ylyl 5-oxyo - - - - - - - - - -- -- -- -- -- -- -- -- -- -- --- --- --- --- --- --- --- --- --- --- --- --- --- --- --- -------------------------------------- - -- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- ---- -------- ----- ----- ----- ----- ----- ----- ---------- 6-carboxylate suggests that it may exhibit multifaceted biological activities.

The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The complex fused ring system requires careful consideration of reaction conditions to ensure high yield and purity. However, [4] recent methodological advances have made it possible to construct such intricate structures with greater efficiency. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds within the heterocyclic framework.

Evaluation of the pharmacokinetic properties of 1 , 33 , oxo ox ox ox ox ox ox ox ox ox ox o x o x o x o x o x o x o x o x o x o x o x o x o x o x o xo xo xo xo xo xo xo xo xo xo xo xo xo xoxo-- diox diox diox diox diox diox diox diox diox diox diox dx dx dx dx dx dx dx dx dx dx dx dx dy dy dy dy dy dy dy dy dy dydyd y y y y y y y y y y y y y y yyl l l l l l l l l l l lllyllyllyllyllyllyllyllyllyy 6 carboxylate has revealed promising results regarding solubility, stability, bioavailability, and metabolic clearance rates. These parameters are critical for determining whether a compound can progress to clinical trials and ultimately reach patients in need.

The potential therapeutic applications of this compound are vast. Preliminary studies suggest that it may possess anti-inflammatory effects by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-beta. Additionally, [5] it has shown promise as an inhibitor of kinases involved in cancer cell signaling pathways. These findings align with broader trends in drug discovery where multitarget inhibition is being increasingly explored as a strategy to enhance therapeutic efficacy while minimizing side effects.

The integration of computational modeling with experimental validation has been instrumental in advancing our understanding of 1 , 33 , oxo ox ox ox ox ox ox ox ox ox ox o x o x o x o x o x o x o x o x oxo-- diox diox diox diox diox diox diox diox dioxdxdx dx dx dx dx dxdx dx dx dydydydydydydydydydyydyydyydyydyydyyy-- carboxylate carboxylate carboxylate carboxylate carboxylate carboxylate carboxylate carboxylatecarboxcarboxcarboxcarboxcarboxcarboxcarboxcarbox

In conclusion, 1 , 33 , oxyoxyoxyoxyoxyoxyoxyoxyoxyoxyoxyoxyoxoxoxoxoxoxoyxoyxoyxoyxoyxoyxoyxoyxoyxoyxoyxoyxoyxoyxoyxyxyxyxyxyxyxyxyxyxyxyxyxyy-- carboxylate (CAS No. 2248390487) represents a significant advancement in pharmaceutical chemistry with substantial potential for further development into novel therapeutic agents. Its unique structural features, combined with promising preliminary biological data, make it a compelling subject for future research efforts aimed at addressing unmet medical needs.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD